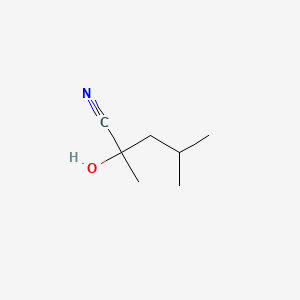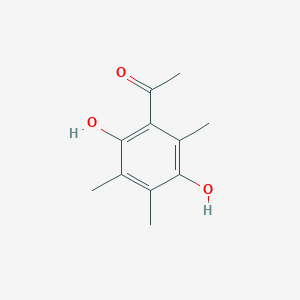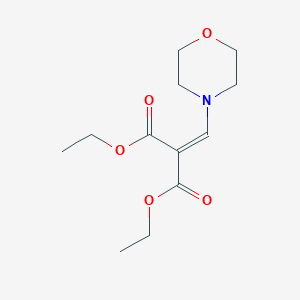
NSC 162400
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 162400 is a chemical compound with the molecular formula C12H19NO5 It is known for its unique structure, which includes a morpholine ring and a propanedioate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 162400 typically involves the reaction of diethyl malonate with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Reactants: Diethyl malonate and morpholine.
Catalyst: Acidic or basic catalyst, depending on the desired reaction pathway.
Solvent: Ethanol or methanol.
Conditions: Heating to a temperature range of 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 162400 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Applications De Recherche Scientifique
NSC 162400 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of NSC 162400 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
NSC 162400 can be compared with other similar compounds, such as:
Diethyl malonate: A precursor in the synthesis of this compound.
Morpholine: A key component of the compound’s structure.
Ethyl acetoacetate: Another ester used in similar synthetic applications.
The uniqueness of this compound lies in its combination of the morpholine ring and propanedioate group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
62648-61-7 |
|---|---|
Formule moléculaire |
C12H19NO5 |
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
diethyl 2-(morpholin-4-ylmethylidene)propanedioate |
InChI |
InChI=1S/C12H19NO5/c1-3-17-11(14)10(12(15)18-4-2)9-13-5-7-16-8-6-13/h9H,3-8H2,1-2H3 |
Clé InChI |
WOUFOGDJKRNFCI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CN1CCOCC1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


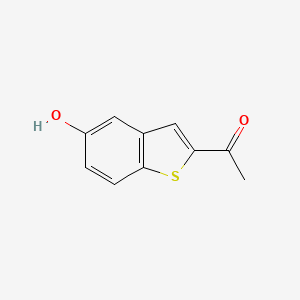
![7-Fluorobenzo[d]isothiazol-4-ol](/img/structure/B8751919.png)
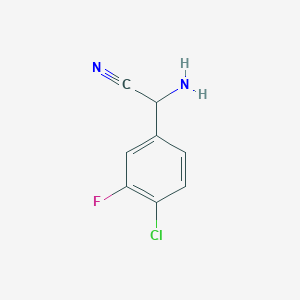
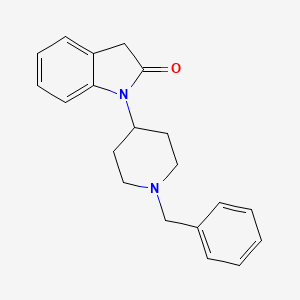
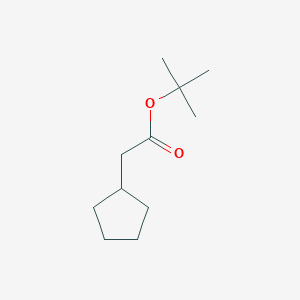
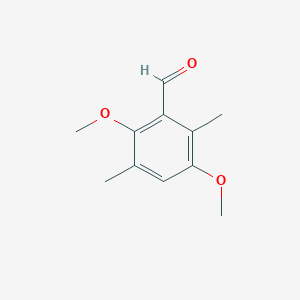
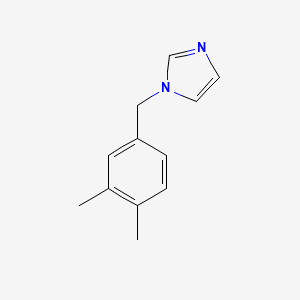
![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 3-(3-furanyl)-1-(phenylsulfonyl)-](/img/structure/B8751963.png)
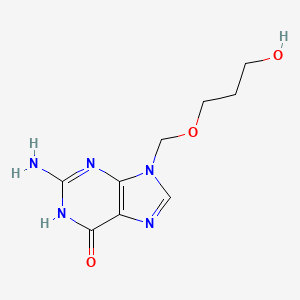
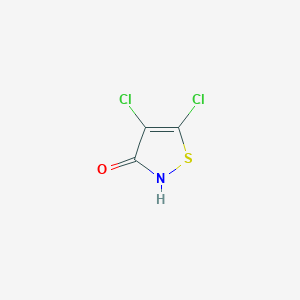
![Thiazolo[4,5-c]pyridin-2-ylmethanol](/img/structure/B8751980.png)
![2-(2-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)-2-cyclohexylethanol](/img/structure/B8751985.png)
